molecular formula C11H14O3 B2746025 (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol CAS No. 2248209-14-3

(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol

Cat. No. B2746025
CAS RN: 2248209-14-3
M. Wt: 194.23
InChI Key: ZCLAXVPHQOYPRB-QMMMGPOBSA-N
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Description

(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol, also known as safrole alcohol, is a natural organic compound that is commonly found in various plants, such as sassafras, nutmeg, and cinnamon. It has been used for centuries as a flavoring agent in food and beverages, as well as in traditional medicine for its analgesic and anti-inflammatory properties. In recent years, safrole alcohol has gained attention in the scientific community for its potential therapeutic applications, particularly in the field of cancer research.

Mechanism of Action

The exact mechanism of action of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol is still not fully understood. However, it is believed to exert its anticancer effects through several pathways, including the inhibition of cell cycle progression, the induction of apoptosis, and the modulation of various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
Safrole alcohol has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer development, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to modulate the expression of various genes involved in cancer development and progression, such as p53, Bcl-2, and NF-κB.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol in lab experiments is its relatively low toxicity compared to other anticancer agents. It has also been shown to have minimal side effects in animal studies. However, one of the limitations of using this compound alcohol is its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of this compound alcohol. Another area of interest is the investigation of the synergistic effects of this compound alcohol with other anticancer agents, such as chemotherapy drugs and natural compounds. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound alcohol and its potential therapeutic applications in other diseases beyond cancer.

Synthesis Methods

Safrole alcohol can be synthesized through several methods, including the reduction of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol with sodium borohydride or lithium aluminum hydride, or the oxidation of isothis compound with potassium permanganate. However, the most commonly used method is the reduction of this compound with sodium borohydride in the presence of a palladium catalyst.

Scientific Research Applications

Safrole alcohol has been extensively studied for its potential anticancer properties. In vitro studies have shown that (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and liver cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound alcohol has been found to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.

properties

IUPAC Name

(2S)-3-(1,3-benzodioxol-4-yl)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(6-12)5-9-3-2-4-10-11(9)14-7-13-10/h2-4,8,12H,5-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLAXVPHQOYPRB-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C(=CC=C1)OCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C2C(=CC=C1)OCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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